

# Pravastatin Lactone-D3: A Technical Guide to its Certificate of Analysis and Purity

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) and purity assessment of **Pravastatin Lactone-D3**, a critical deuterated internal standard used in pharmacokinetic and drug metabolism studies. Understanding the quality and characterization of this reference material is paramount for ensuring the accuracy and reliability of analytical data in drug development.

### **Introduction to Pravastatin Lactone-D3**

**Pravastatin Lactone-D3** is the deuterated form of Pravastatin Lactone, a metabolite and impurity of Pravastatin, a widely prescribed HMG-CoA reductase inhibitor used to lower cholesterol.[1][2] The incorporation of three deuterium atoms (D3) provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based bioanalytical methods. Its use allows for precise quantification of Pravastatin and its metabolites in complex biological matrices by correcting for variability during sample preparation and analysis.[3][4][5]

The quality of any analytical reference standard is documented in its Certificate of Analysis. This document provides critical information about the identity, purity, and characterization of the material, ensuring its suitability for its intended use.

## **Representative Certificate of Analysis**



A Certificate of Analysis for a high-purity reference standard like **Pravastatin Lactone-D3** is a formal document that attests to its quality and compliance with specifications. The following tables summarize the typical quantitative data found on a CoA for this material.

Disclaimer: The data presented in these tables is for illustrative purposes only and represents typical specifications. Always refer to the lot-specific Certificate of Analysis provided by the supplier for actual values.

**Table 1: Product Information** 

Parameter	Specification	
Product Name	Pravastatin Lactone-D3	
CAS Number	1217769-04-4[1][6][7][8]	
Molecular Formula	C23H31D3O6[1][7][8]	
Molecular Weight	409.53 g/mol [1][8]	
Lot Number	[Lot-specific]	
Manufacture Date	[Lot-specific]	
Retest Date	[Lot-specific]	

**Table 2: Analytical Test Results** 



Test	Method	Acceptance Criteria	Illustrative Result
Appearance	Visual	White to off-white solid	Conforms
Identity (¹H-NMR)	NMR Spectroscopy	Conforms to structure	Conforms
Identity (MS)	Mass Spectrometry	Conforms to expected mass	Conforms
Purity (HPLC)	HPLC-UV	≥ 98.0%	99.5%
Isotopic Purity	Mass Spectrometry	≥ 99% Deuterium incorporation	99.6%
Residual Solvents	GC-HS	Meets USP <467>	Conforms
Water Content	Karl Fischer	≤ 1.0%	0.2%

## **Experimental Protocols**

Detailed methodologies are crucial for the accurate assessment of the purity and identity of **Pravastatin Lactone-D3**. Below is a representative protocol for purity determination using High-Performance Liquid Chromatography (HPLC).

## Purity Determination by Reverse-Phase HPLC (RP-HPLC)

This method is designed to separate **Pravastatin Lactone-D3** from its non-deuterated counterpart and other potential impurities.

Objective: To determine the chromatographic purity of **Pravastatin Lactone-D3** by area percentage using HPLC with UV detection.

#### Instrumentation:

• HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.



- Analytical balance
- Volumetric flasks, pipettes, and vials

#### **Chromatographic Conditions:**

- Column: C18, 250 mm x 4.6 mm, 5 μm particle size[6]
- Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic acid) in a 60:40 (v/v) ratio.[6][9]
- Flow Rate: 1.0 mL/min[9]
- Column Temperature: 30°C
- Detection Wavelength: 238 nm[6][10]
- Injection Volume: 10 μL
- Run Time: 20 minutes

#### Procedure:

- Standard Preparation: Accurately weigh approximately 1.0 mg of **Pravastatin Lactone-D3** reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 0.1 mg/mL.
- Sample Preparation: Prepare the sample to be tested in the same manner as the standard solution.
- Chromatographic Analysis:
  - Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
  - Inject a blank (mobile phase) to ensure no system peaks interfere with the analyte.
  - Inject the standard solution to determine the retention time of the main peak.
  - Inject the sample solution in duplicate.

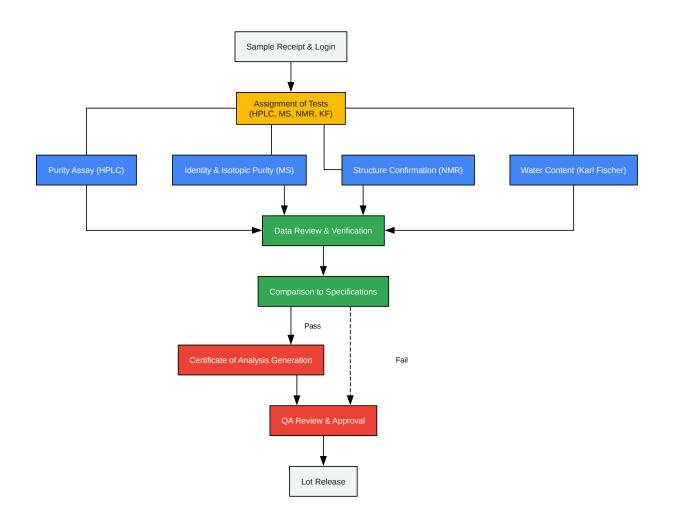


- Data Analysis:
  - Integrate all peaks in the chromatogram.
  - Calculate the area percentage of the main peak relative to the total area of all peaks.
  - Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

## **Visualized Workflows and Pathways**

Diagrams generated using Graphviz provide a clear visual representation of complex processes and relationships.

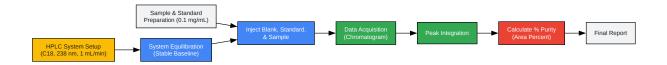




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Caption: Logical workflow for the generation of a Certificate of Analysis.





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Caption: Experimental workflow for HPLC purity analysis.

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